molecular formula C27H30N2O B148866 1-[2-(2-phenylphenoxy)ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine CAS No. 129238-77-3

1-[2-(2-phenylphenoxy)ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine

Cat. No.: B148866
CAS No.: 129238-77-3
M. Wt: 398.5 g/mol
InChI Key: YMEVKFMWHGZYLO-FMIVXFBMSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-phenylphenoxy)ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine typically involves the reaction of diphenyloxyethanol with piperazine under controlled conditions. The process begins with the preparation of diphenyloxyethanol, which is then reacted with piperazine in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process is also scaled up, often involving automated chromatography systems to handle larger volumes of the compound .

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-phenylphenoxy)ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[2-(2-phenylphenoxy)ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine has a wide range of applications in scientific research:

Mechanism of Action

1-[2-(2-phenylphenoxy)ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine exerts its effects primarily by inhibiting the uptake of dopamine, a neurotransmitter involved in various physiological processes. The compound binds to dopamine transporters, preventing the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, enhancing dopaminergic signaling. The molecular targets of this compound include dopamine transporters and other proteins involved in dopamine metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its specific binding affinity and selectivity for dopamine transporters, which makes it a valuable tool in neuropharmacological research. Its chemical structure also allows for various modifications, enabling the development of new derivatives with potentially enhanced or novel properties .

Properties

CAS No.

129238-77-3

Molecular Formula

C27H30N2O

Molecular Weight

398.5 g/mol

IUPAC Name

1-[2-(2-phenylphenoxy)ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine

InChI

InChI=1S/C27H30N2O/c1-3-10-24(11-4-1)12-9-17-28-18-20-29(21-19-28)22-23-30-27-16-8-7-15-26(27)25-13-5-2-6-14-25/h1-16H,17-23H2/b12-9+

InChI Key

YMEVKFMWHGZYLO-FMIVXFBMSA-N

Isomeric SMILES

C1CN(CCN1CCOC2=CC=CC=C2C3=CC=CC=C3)C/C=C/C4=CC=CC=C4

SMILES

C1CN(CCN1CCOC2=CC=CC=C2C3=CC=CC=C3)CC=CC4=CC=CC=C4

Canonical SMILES

C1CN(CCN1CCOC2=CC=CC=C2C3=CC=CC=C3)CC=CC4=CC=CC=C4

Synonyms

1-(2-(diphenyloxy)ethyl)-4-(3-phenylallyl)piperazine
DPOEPAP

Origin of Product

United States

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